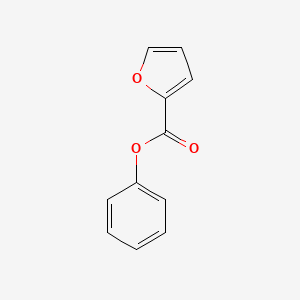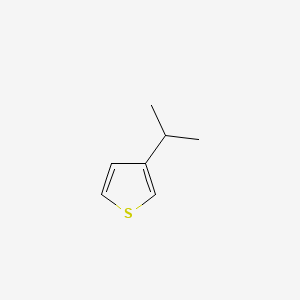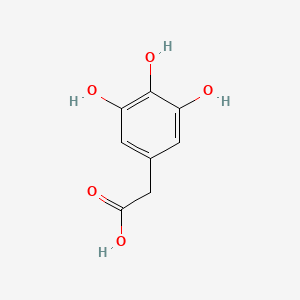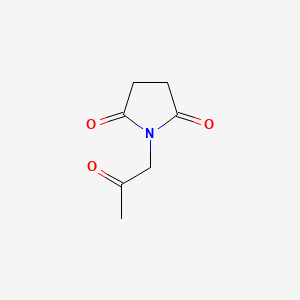
1-(2-Oxopropyl)pyrrolidine-2,5-dione
Overview
Description
1-(2-Oxopropyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 . It is also known by its CAS number 30057-93-3 .
Molecular Structure Analysis
The molecular structure of 1-(2-Oxopropyl)pyrrolidine-2,5-dione consists of a five-membered pyrrolidine ring with a 2-oxopropyl group attached . The structure can be explored in 3D due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine-2,5-dione is a versatile scaffold that can undergo various chemical reactions . For instance, some derivatives of pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis
1-(2-Oxopropyl)pyrrolidine-2,5-dione has a predicted boiling point of 347.4±25.0 °C and a predicted density of 1.251±0.06 g/cm3 . Its pKa is predicted to be -1.70±0.20 .Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-(2-Oxopropyl)pyrrolidine-2,5-dione variants, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their inhibitive action is primarily due to chemisorption on the steel surface (Zarrouk et al., 2015).
Organic Synthesis and Medicinal Chemistry
Pyrrolidine-2,5-dione and its derivatives, like 1-(2-Oxopropyl)pyrrolidine-2,5-dione, play a significant role in organic synthesis and medicinal chemistry. These compounds serve as scaffolds for many organic substances and are of interest for drug development (Maocai Yan et al., 2018).
Synthesis of Amino Acids
1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, a related derivative, is used in synthesizing Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), demonstrating its utility in producing specific amino acids (Cal et al., 2012).
Antimicrobial Agents
Some derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as potential antimicrobial agents, indicating the compound's relevance in the search for new chemotherapeutic agents (Jain et al., 2006).
Antioxidant Activity
Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has been identified for its effective antioxidant activity. Its structure-property relationship and electronic structure have been extensively studied (Boobalan et al., 2014).
Synthesis of Tetramic Acids
Pyrrolidine-2,4-dione (tetramic acid) and its derivatives, including 1-(2-Oxopropyl)pyrrolidine-2,5-dione, have been synthesized, with applications in producing various compounds (Mulholland et al., 1972).
Organic Reactions
1-(4-Iodophenyl)pyrrolidine-2,5-dione derivatives have been synthesized for use in various organic reactions, demonstrating the compound's versatility in chemical synthesis (Ali et al., 2015).
Natural Product Derivatives
Natural products derived from chiral pyrrolidine-2,5-diones have been explored for their potential in creating pharmacologically important skeletons, highlighting the compound's significance in drug discovery (Habel et al., 2020).
Safety and Hazards
Future Directions
The pyrrolidine ring, including its 2,5-dione derivatives, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of 1-(2-Oxopropyl)pyrrolidine-2,5-dione and similar compounds lies in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(2-oxopropyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(9)4-8-6(10)2-3-7(8)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGHJSWEZULLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362551 | |
| Record name | 1-(2-oxopropyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30057-93-3 | |
| Record name | 1-(2-oxopropyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



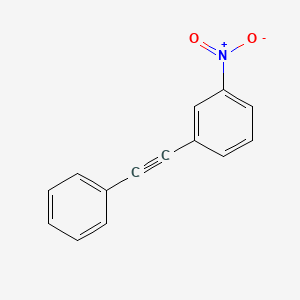

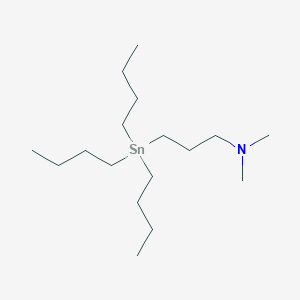
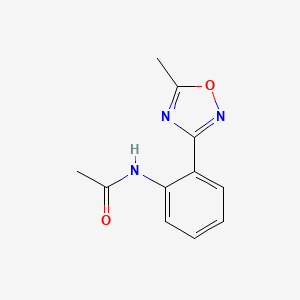

![7-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3050880.png)


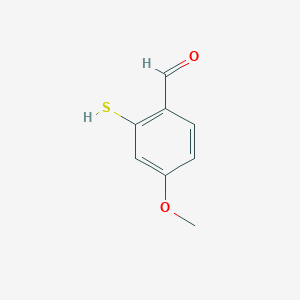
![4-[1-Methoxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B3050889.png)
